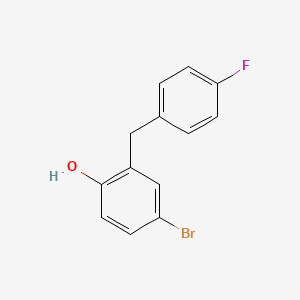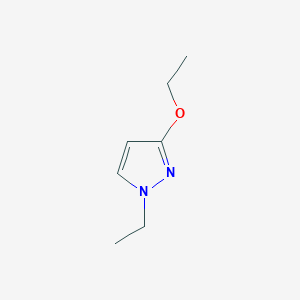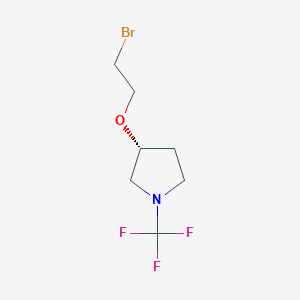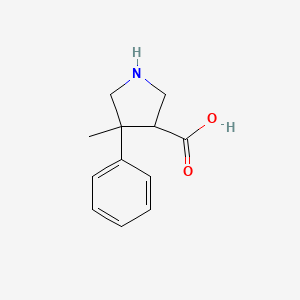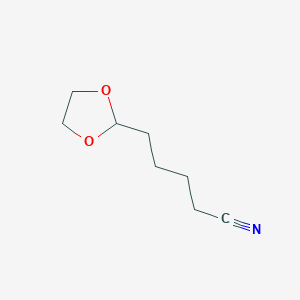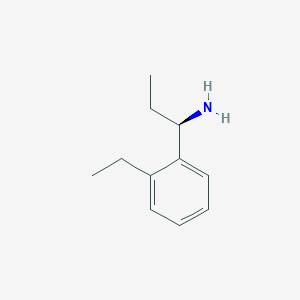
(R)-1-(2-ethylphenyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-ethylphenyl)propylamine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of an ethyl group attached to the phenyl ring and a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-ethylphenyl)propylamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-ethylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-ethylbenzaldehyde with a suitable amine source, such as propylamine. This reaction is often catalyzed by a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-ethylphenyl)propylamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-ethylphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
®-1-(2-ethylphenyl)propylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of ®-1-(2-ethylphenyl)propylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-ethylphenyl)propylamine: The enantiomer of the compound with opposite stereochemistry.
1-(2-ethylphenyl)ethylamine: A structurally similar compound with a shorter alkyl chain.
1-(2-methylphenyl)propylamine: A compound with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
®-1-(2-ethylphenyl)propylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
(1R)-1-(2-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
JPRNZIKNLCDMNS-LLVKDONJSA-N |
SMILES isomérique |
CCC1=CC=CC=C1[C@@H](CC)N |
SMILES canonique |
CCC1=CC=CC=C1C(CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


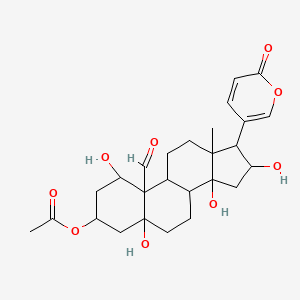
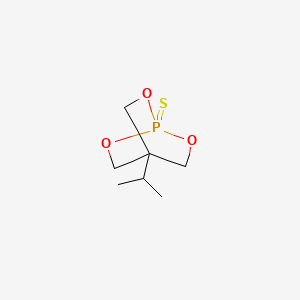
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
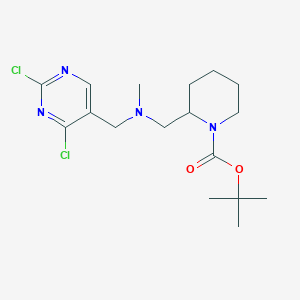
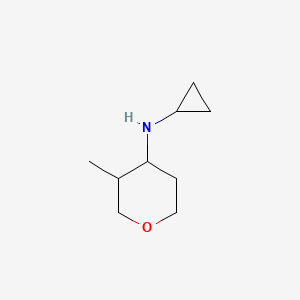
![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)
